molecular formula C9H14IN2O14P3 B048500 5-Iodo-2'-deoxyuridine triphosphate CAS No. 3731-55-3

5-Iodo-2'-deoxyuridine triphosphate

Cat. No. B048500
CAS RN: 3731-55-3
M. Wt: 594.04 g/mol
InChI Key: ZWDWDTXYXXJLJB-RRKCRQDMSA-N
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Description

5-Iodo-2’-deoxyuridine (IdUrd), also known as IUdR, IdU, or Idoxuridine, is a halogenated pyrimidine base that was first synthesized as part of an anticancer program . It’s readily incorporated into the DNA of various microorganisms . The compound has been recognized for its potential in chemotherapy and has proven to be a powerful tool for elucidating many intricate biochemical events of importance to molecular biology .


Synthesis Analysis

The synthesis of 5-Iodo-2’-deoxyuridine involves robust and flexible synthetic procedures . A recent example of this strategy was reported for the preparation of ODNs incorporating deoxyuridine labeled with cyanine dye . 5-aminopropargyl-2’-deoxyuridine-5’-triphosphates linked to dibenzocyclooctyne or bicylo [6.1.0] non-4-yne were prepared and enzymatically incorporated into ODNs by primer extension .


Molecular Structure Analysis

The molecular structure of 5-Iodo-2’-deoxyuridine has been analyzed in detail . The effect of hydration on the molecular structure and energetics of the most stable conformers of the nucleoside analog 5-iodo-2’-deoxyuridine (IUdR) was carried out .


Chemical Reactions Analysis

Chemists have modified the pyrimidine and purine heterocycles in an attempt to alter and tune the photophysical properties of these biologically relevant building blocks . DNA containing 5-iodo-2’-deoxyuridine was subjected to two-step reactions for the in-situ formation of the azide moiety and the subsequent click reaction with the ethynyl-functionalized nile red chromophore .


Physical And Chemical Properties Analysis

5-Iodo-2’-deoxyuridine is a white crystalline powder . It is slightly soluble in water, methanol, ethanol, or acetone, and almost insoluble in chloroform or ether . It is easily soluble in sodium hydroxide solution and slightly soluble in dilute hydrochloric acid . Its melting point is 176-184°C (decomposition) .

Scientific Research Applications

Allosteric Inhibition of Deoxycytidylate Deaminase

5-Iodo-2'-deoxyuridine 5'-triphosphate (dIUTP) has been studied for its role as an allosteric inhibitor of deoxycytidylate deaminase. This inhibition is similar to that produced by deoxythymidine triphosphate but is quantitatively more significant, indicating a unique inhibitory effect of dIUTP on this enzyme (Prusoff & Chang, 1968).

Influence on DNA Biosynthesis Enzymes

Research has explored the effects of 5-iodo-2'-deoxyuridine and its mono- and triphosphate forms on enzymes involved in DNA biosynthesis. These compounds have shown varied interactions with enzymes like thymidine kinase and thymidylate kinase, suggesting their potential influence on the DNA synthesis process in different cell types (Bakhle & Prusoff, 1969).

Mechanism of Action

The effect of Idoxuridine results in the inability of the virus to reproduce or to infect/destroy tissue . It has been postulated that incorporation of IdUrd into viral DNA is the critical event required to inhibit viral replication .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation

properties

CAS RN

3731-55-3

Molecular Formula

C9H14IN2O14P3

Molecular Weight

594.04 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H14IN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1

InChI Key

ZWDWDTXYXXJLJB-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

synonyms

5-Iododeoxyuridine triphosphate;  IdUTP;  2’-Deoxy-5-iodouridine 5’-triphosphate;  5-Iodo-2’-deoxyuridine 5’-Triphosphate;  2’-Deoxy-5-iodouridine 5’-(Tetrahydrogen triphosphate);  2’-Deoxy-5-iodouridine 5’-(Tetrahydrogen Triphosphate)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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